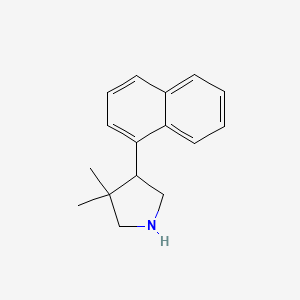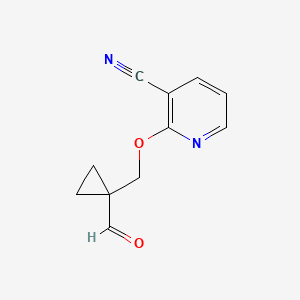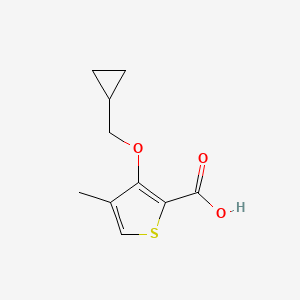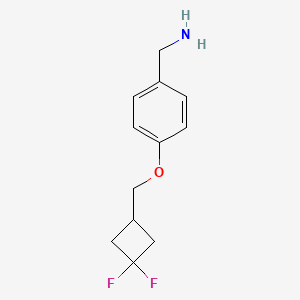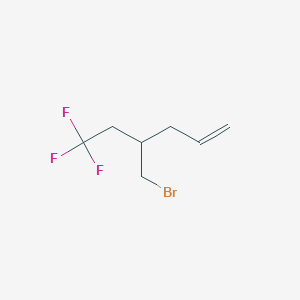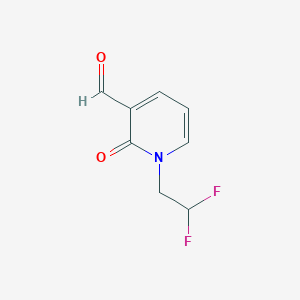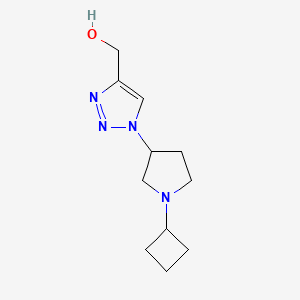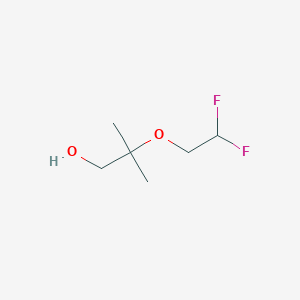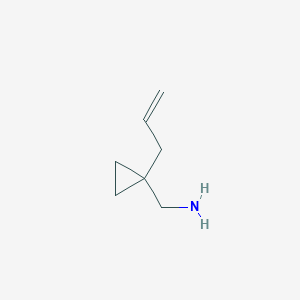
2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Übersicht
Beschreibung
The compound “2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a pyrazol ring, which is a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular formula of “2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine” is C13H16BrN3 . Its average mass is 294.190 Da and its monoisotopic mass is 293.052765 Da . The exact structure of this compound is not available in the current literature.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
A variety of compounds with potential for diverse applications have been synthesized using derivatives of pyrazine. For instance, Sablayrolles et al. (1984) synthesized a series of imidazo[1,2-alpha]pyrazine derivatives demonstrating in vitro uterine-relaxing and in vivo antibronchospastic activities, along with positive chronotropic and inotropic properties on isolated atria (Sablayrolles et al., 1984). Abdel-Wahab et al. (2017) synthesized novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, showing good antimicrobial activities against tested microorganisms (Abdel-Wahab et al., 2017).
Photophysical and Electronic Properties
The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands exhibited a wide span of redox and emission properties, opening up avenues for their use in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Antimicrobial and Antiviral Properties
Several studies have reported the synthesis of pyrazine derivatives with potent antimicrobial and antiviral properties. For instance, Wang et al. (2014) isolated novel alkaloids from the mangrove-derived actinomycete Jishengella endophytica, exhibiting activity against the influenza A virus (Wang et al., 2014). Hassaneen et al. (2019) synthesized pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives with promising antibacterial and antitumor properties (Hassaneen et al., 2019).
Synthesis Techniques and Industrial Processes
The advancements in synthesis techniques, such as microwave-assisted and continuous flow multistep synthesis, have been applied to the synthesis of 4-(pyrazol-1-yl)carboxanilides, significantly reducing processing time and improving product yields (Obermayer et al., 2011). Furthermore, an industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction has been developed for efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, highlighting the scalability and applicability of pyrazine derivatives in industrial settings (Baenziger et al., 2017).
Corrosion Inhibition and Material Science
Pyrazine derivatives have been evaluated for their corrosion inhibition performance, indicating their potential in protecting materials against corrosion. Obot and Gasem (2014) investigated the adsorption properties of pyrazine compounds on steel, revealing their effectiveness in corrosion inhibition (Obot & Gasem, 2014). Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers, exploring their application in photovoltaic devices (Zhou et al., 2010).
Eigenschaften
IUPAC Name |
2-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4/c1-8(2)7-17-9(3)11(13)12(16-17)10-6-14-4-5-15-10/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQGEUGNWYSFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C2=NC=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



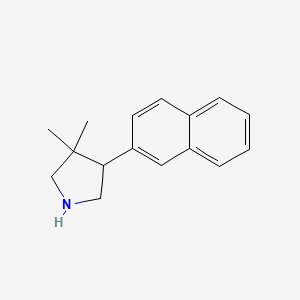
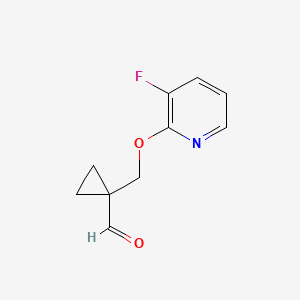
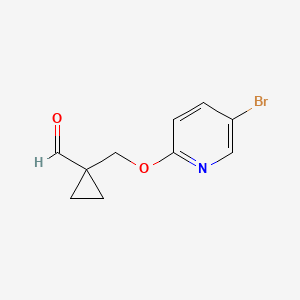
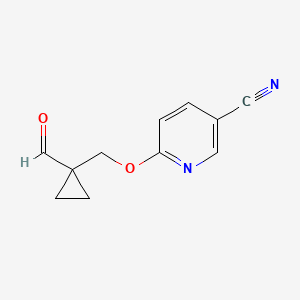
![4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1492597.png)
